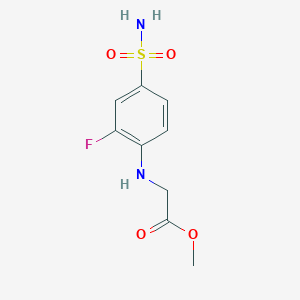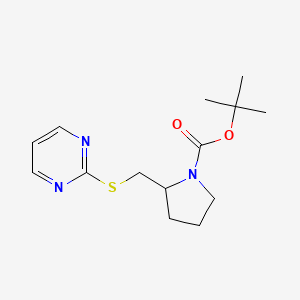![molecular formula C20H18Cl2N4O B15300222 2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)
2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a complex organic compound that features a combination of oxazole, benzodiazole, and ethynyl groups
準備方法
The synthesis of 2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the oxazole and benzodiazole rings, followed by the introduction of the ethynyl group and the final amination step. Reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods would likely scale up these reactions using continuous flow techniques to ensure efficiency and safety.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxazole and benzodiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ethynyl group, converting it into an ethylene or ethane derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and benzodiazole rings can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. The ethynyl group provides additional rigidity and electronic properties, enhancing the compound’s overall activity.
類似化合物との比較
Similar compounds include other benzodiazole and oxazole derivatives, such as:
2-(benzo[d]oxazol-2-yl)aniline: Known for its anti-inflammatory properties.
2-(1,3-benzoxazol-2-yl)ethanamine: Used in the synthesis of various pharmaceuticals.
3-(1,3-oxazol-2-yl)phenylamine: Studied for its antimicrobial activity. What sets 2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride apart is its unique combination of structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C20H18Cl2N4O |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
2-[4-[2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl]-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C20H16N4O.2ClH/c21-10-9-18-23-17-6-2-4-15(19(17)24-18)8-7-14-3-1-5-16(13-14)20-22-11-12-25-20;;/h1-6,11-13H,9-10,21H2,(H,23,24);2*1H |
InChIキー |
QTJPXNAXHFKKQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NC=CO2)C#CC3=C4C(=CC=C3)NC(=N4)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


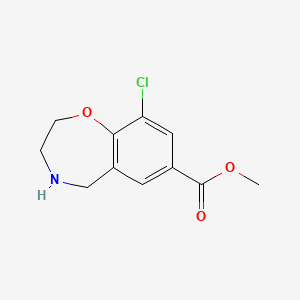
![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
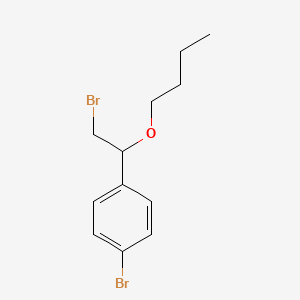
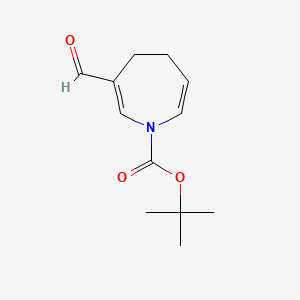
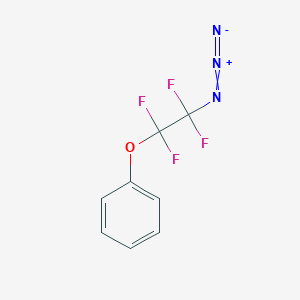
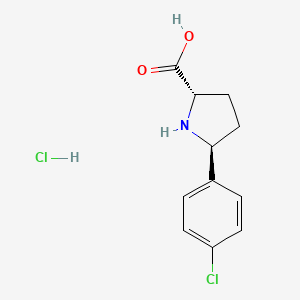
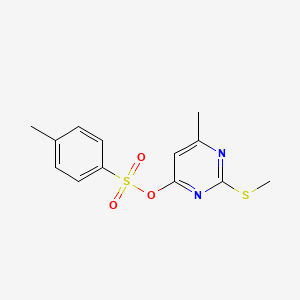
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
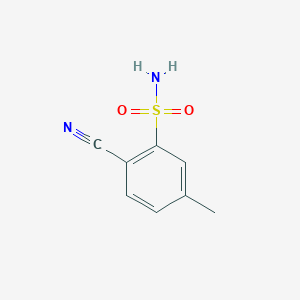
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
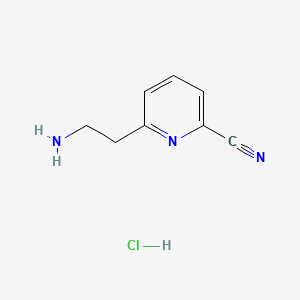
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
